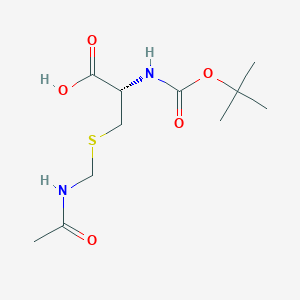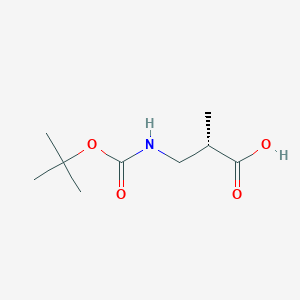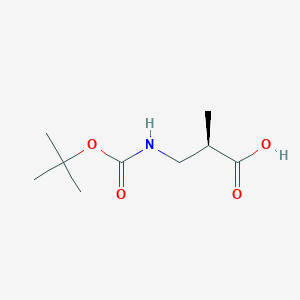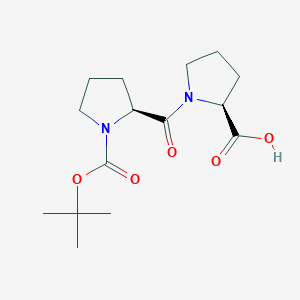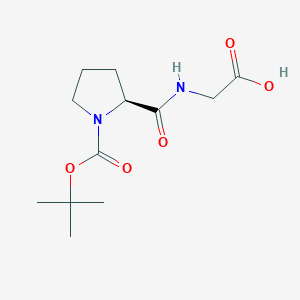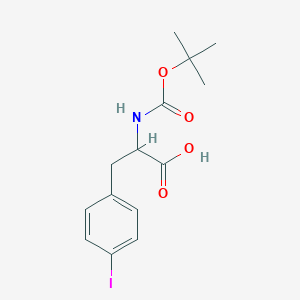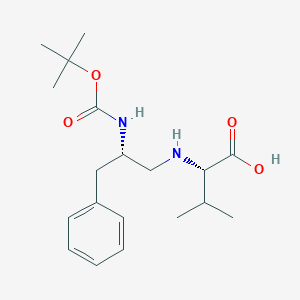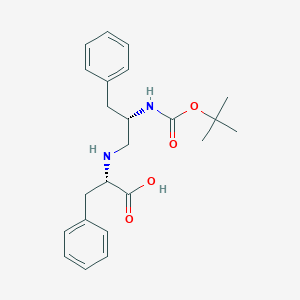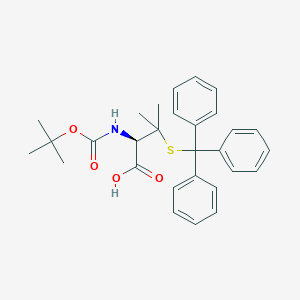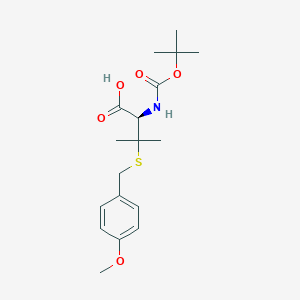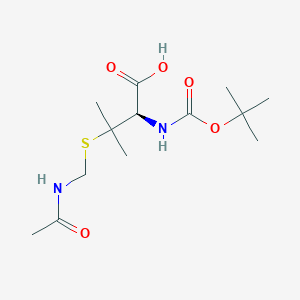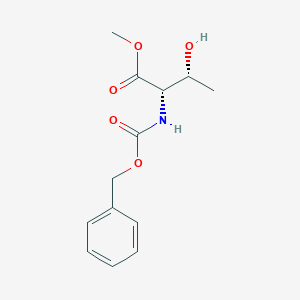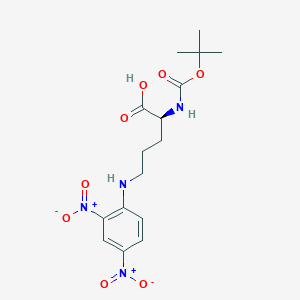
Boc-lys(tfa)-osu
Overview
Description
Boc-lys(tfa)-osu, also known as N-tert-butoxycarbonyl-L-lysine trifluoroacetate N-hydroxysuccinimide ester, is a compound widely used in peptide synthesis and biochemical research. It is a derivative of lysine, an essential amino acid, and is commonly used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites on the molecule.
Mechanism of Action
- The primary targets of “Boc-lys(tfa)-osu” are histone deacetylases (HDACs). Specifically, it is a fluorogenic substrate for assaying HDAC 4, 5, and 7 activity in a protease-coupled assay .
- Additionally, it is a suitable substrate for HDAC 8 .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Boc-lys(tfa)-osu interacts with enzymes such as histone deacetylase (HDAC) 4, 5, and 7 . These interactions are crucial for the assaying of these enzymes’ activities in a protease-coupled assay .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for HDAC 4, 5, and 7 . It is involved in enzyme inhibition or activation and changes in gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathways related to HDAC activity . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(tfa)-osu typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a trifluoroacetate (tfa) group. The final step involves the formation of the N-hydroxysuccinimide (osu) ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Boc-lys(tfa)-osu undergoes several types of chemical reactions, including:
Substitution Reactions: The osu ester group is highly reactive and can be substituted by nucleophiles such as amines and alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and alcohols, with the reaction typically carried out in an organic solvent like dichloromethane.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Major Products Formed
Substitution Reactions: The major products are N-substituted lysine derivatives.
Deprotection Reactions: The major product is the free amine form of lysine.
Scientific Research Applications
Boc-lys(tfa)-osu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is used as a protecting group for lysine residues in peptide synthesis to prevent unwanted side reactions.
Biochemical Assays: It is used in histone deacetylase (HDAC) activity assays to study the deacetylation of lysine residues in histones and other proteins.
Drug Development: It is used in the development of peptide-based drugs and as a building block for more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-lys-osu): Similar to Boc-lys(tfa)-osu but lacks the trifluoroacetate group.
N-tert-butoxycarbonyl-L-lysine N-hydroxysuccinimide ester (Boc-lys-ac-osu): Similar to this compound but with an acetyl group instead of a trifluoroacetate group.
Uniqueness
This compound is unique due to the presence of the trifluoroacetate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in peptide synthesis and biochemical assays where solubility and stability are critical .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMVVSHTWIUKAP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628703 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34695-46-0 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


